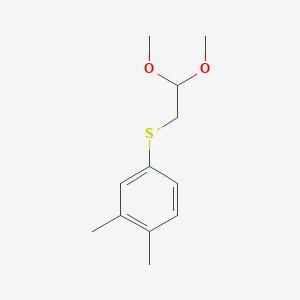
n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine: is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.29 g/mol It is a nitrogen-containing heterocyclic compound that features a pyrrole ring attached to a benzyl group, which is further connected to an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine typically involves the reaction of 2-formylbenzoic acids or 2-acetylbenzoic acid with 2-(1H-pyrrol-1-yl)ethanamine via N-acyliminium cation aromatic cyclizations . This method allows for the formation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It is involved in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which have various applications in organic synthesis .
Biology and Medicine: It is being studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other bioactive molecules. Its unique structure makes it a valuable intermediate in the synthesis of various drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes, which are involved in bacterial metabolism . This inhibition leads to the disruption of essential biological processes, resulting in antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2-(1H-Pyrrol-1-yl)ethanamine: A related compound with a similar structure but lacking the benzyl group.
1-(1H-Pyrrol-2-yl)ethanone: Another similar compound with a ketone group instead of the ethanamine chain.
Uniqueness: n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine is unique due to its combination of a pyrrole ring, benzyl group, and ethanamine chain. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H16N2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
N-[(2-pyrrol-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H16N2/c1-2-14-11-12-7-3-4-8-13(12)15-9-5-6-10-15/h3-10,14H,2,11H2,1H3 |
InChI-Schlüssel |
XNSUFBRPMXEJNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC=CC=C1N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


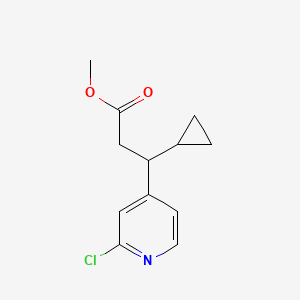

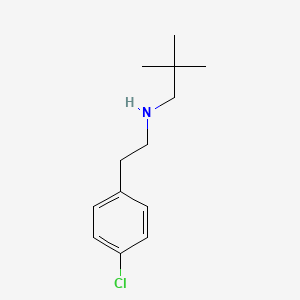
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
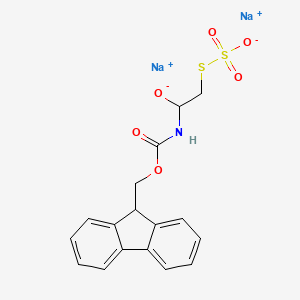
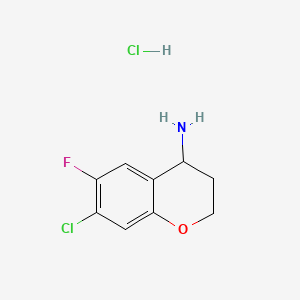
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
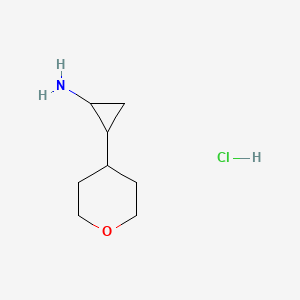
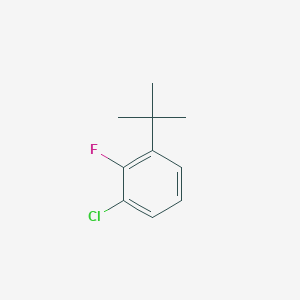
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
